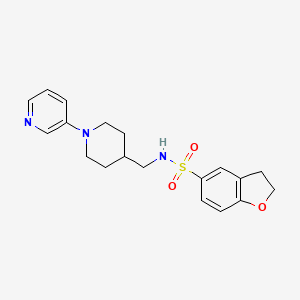

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

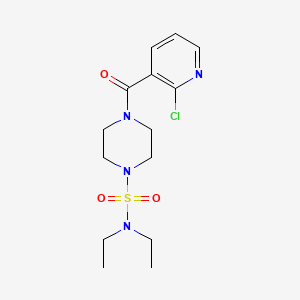

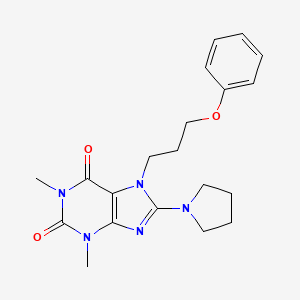

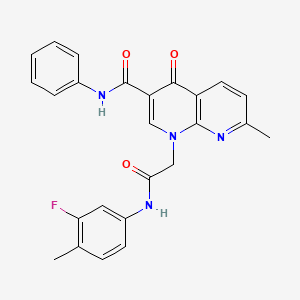

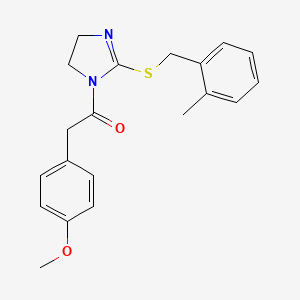

This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyridine ring, a dihydrobenzofuran ring, and a sulfonamide group . These functional groups suggest that this compound could have a variety of potential applications, particularly in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (piperidine, pyridine, and dihydrobenzofuran) suggests a highly conjugated system, which could have interesting electronic and optical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility, while the sulfonamide group could influence its acidity .Applications De Recherche Scientifique

Selective Receptor Ligand Design

The compound's structure allows for the design of selective ligands targeting specific receptors in the central nervous system (CNS), such as the 5-HT7 receptor. This selectivity is crucial for developing therapeutic agents for complex diseases that require a polypharmacological approach. Research by Canale et al. (2016) has demonstrated the utility of N-alkylated arylsulfonamides for designing selective 5-HT7 receptor antagonists, which have shown antidepressant-like and pro-cognitive properties in animal models. These findings suggest the potential of such compounds in treating CNS disorders (Canale et al., 2016).

Anticancer and Antimicrobial Activity

The compound's framework serves as a backbone for synthesizing novel heterocyclic sulfonamides with significant biological activities. Debbabi et al. (2016) described the synthesis of heterocyclic sulfonamides that exhibited in-vitro anti-breast cancer cell line activities and antimicrobial agents against Klebsiella pneumonia. These compounds, through molecular docking studies, have shown to be potential inhibitors against the dihydrofolate reductase enzyme, indicating their promise as anticancer and antimicrobial agents (Debbabi et al., 2016).

Corrosion Inhibition

Beyond biomedical applications, the sulfonamide group within this compound has relevance in materials science, specifically in corrosion inhibition. Sappani and Karthikeyan (2014) investigated similar sulfonamide compounds as inhibitors for mild steel corrosion in acidic media. These studies highlight the potential of sulfonamide derivatives in protecting metals from corrosion, indicating the versatility of the compound's application in industrial settings (Sappani & Karthikeyan, 2014).

Enzyme Inhibition for Therapeutic Use

Research has also focused on designing inhibitors for enzymes like carbonic anhydrase, which play significant roles in various physiological processes. Compounds with sulfonamide groups have been studied for their inhibitory activity against different isozymes of carbonic anhydrase, relevant in the development of treatments for conditions like glaucoma and cancer (Casey et al., 2004).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could focus on optimizing its synthesis, investigating its mechanism of action, and conducting preclinical and clinical trials .

Propriétés

IUPAC Name |

N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-26(24,18-3-4-19-16(12-18)7-11-25-19)21-13-15-5-9-22(10-6-15)17-2-1-8-20-14-17/h1-4,8,12,14-15,21H,5-7,9-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZHGMNEOWMZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2776363.png)

![4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2776367.png)

![(2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B2776369.png)

![1'-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2776372.png)

![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776375.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2776380.png)